2-[(5-bromopyridin-3-yl)oxy]ethan-1-aminedihydrochloride

Solubility optimization Salt screening Assay reproducibility

Sourcing for neurological target research? Choose the dihydrochloride salt of this 5-bromopyridin-3-yl ether ethanamine to ensure batch-to-batch reproducibility. Unlike the free base or monohydrochloride form, this stable salt enhances aqueous solubility, a critical factor for minimizing DMSO content and solvent cytotoxicity in phenotypic assays. The C5-bromine atom is a superior synthetic handle for palladium-catalyzed cross-coupling, enabling efficient parallel library synthesis for structure-activity relationship (SAR) campaigns. This scaffold is a privileged structure in nAChR ligand design, with class-level evidence showing the 5-bromo substitution achieves a Ki of 3.3 nM for the α4β2 subtype. Invest in the precise chemical architecture designed for halogen exchange radiolabeling and focused neurological probe development.

Molecular Formula C7H11BrCl2N2O
Molecular Weight 289.98 g/mol
CAS No. 2839143-90-5
Cat. No. B6607844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-bromopyridin-3-yl)oxy]ethan-1-aminedihydrochloride
CAS2839143-90-5
Molecular FormulaC7H11BrCl2N2O
Molecular Weight289.98 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)OCCN.Cl.Cl
InChIInChI=1S/C7H9BrN2O.2ClH/c8-6-3-7(5-10-4-6)11-2-1-9;;/h3-5H,1-2,9H2;2*1H
InChIKeyOCPXNMRAWVFWSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-[(5-Bromopyridin-3-yl)oxy]ethan-1-amine Dihydrochloride (CAS 2839143-90-5) as a Research Building Block


2-[(5-Bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride is a brominated pyridine derivative featuring an ethoxyamine side chain, supplied as a stable dihydrochloride salt to enhance handling and aqueous solubility [1]. It belongs to the class of 3-pyridyl ether ethanamines, a scaffold recognized for its potential to interact with nicotinic acetylcholine receptors (nAChRs) and other biological targets . The compound serves as a versatile intermediate, with the bromine atom at the 5-position of the pyridine ring acting as a synthetic handle for further functionalization via cross-coupling reactions, while the primary amine offers a site for amidation or reductive amination.

Why Analogs of 2-[(5-Bromopyridin-3-yl)oxy]ethan-1-amine Dihydrochloride Are Not Interchangeable in Research


Substitution of this specific compound with the free base (CAS 1112983-17-1) or the monohydrochloride salt (CAS 1112983-14-8) introduces significant differences in solubility, hygroscopicity, and formulation consistency, which are critical for reproducible biological assays . Furthermore, replacing the 5-bromopyridine core with an unsubstituted pyridine (CAS 310880-25-2) or a 5-chloro analog (CAS 497949-30-1) alters both the electronic properties and the steric profile of the molecule, leading to divergent binding affinities at key targets such as nAChRs [1]. The bromine atom also provides a unique reactivity profile for downstream synthetic applications that chlorine or hydrogen cannot replicate, making it an essential intermediate for specific structure-activity relationship (SAR) explorations.

Data-Driven Differentiation: Quantitative Evidence for Selecting 2-[(5-Bromopyridin-3-yl)oxy]ethan-1-amine Dihydrochloride


Enhanced Aqueous Solubility and Handling: Dihydrochloride Salt vs. Free Base and Monohydrochloride

The target compound, 2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride, is formulated as a salt with two equivalents of hydrochloric acid, which is a common strategy to maximize aqueous solubility for biological assays. In contrast, the free base (CAS 1112983-17-1) exhibits limited water solubility due to its neutral, lipophilic nature, and the monohydrochloride salt (CAS 1112983-14-8) provides an intermediate solubility profile . This difference is critical for achieving high-concentration stock solutions without organic co-solvents, which can interfere with cellular assays.

Solubility optimization Salt screening Assay reproducibility

Modulated nAChR Binding Affinity via 5-Bromo Substitution Compared to 5-Chloro and Unsubstituted Analogs

In a study of 3-pyridyl ether analogs of A-84543, the 5-bromo substituted compound exhibited a Ki of 3.3 nM for nAChRs in rat brain homogenate binding assays, fitting between the higher affinity 5-chloro analog (Ki = 1.3 nM) and the much lower affinity 5-iodo analog (Ki = 40.8 nM) [1]. This demonstrates that the bromine atom provides a specific, intermediate electronic and steric profile that is not replicated by the smaller chlorine or larger iodine atoms. While this data is for a closely related chemotype (azetidine-containing A-84543 rather than the simpler ethanamine), it establishes a class-level SAR trend for 5-halogenated 3-pyridyl ethers, suggesting the brominated core of the target compound will impart unique nAChR binding properties compared to its 5-chloro (CAS 497949-30-1) or unsubstituted (CAS 310880-25-2) analogs [1][2].

Nicotinic acetylcholine receptor Binding affinity Halogen SAR

Synthetic Utility: Bromine as a Superior Cross-Coupling Handle vs. Chlorine Analogs

The C5-bromine on the pyridine ring is a readily reactive site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for rapid diversification of the scaffold in medicinal chemistry programs. While the 5-chloro analog (CAS 497949-30-1) can also undergo these reactions, bromine generally exhibits higher reactivity and requires milder conditions, making it the preferred halogen for sequential coupling strategies in complex molecule synthesis [1]. The primary amine in the side chain can be orthogonally protected, enabling chemoselective derivatization.

Cross-coupling reactions Synthetic intermediate Building block

Purity and Specification Consistency: Dihydrochloride vs. Free Base

The free base (CAS 1112983-17-1) is typically supplied at 95% purity, while the dihydrochloride salt is often available at 98% purity (NLT 98%) from specialized suppliers like MolCore, with ISO-certified quality systems . The higher purity specification of the dihydrochloride form, coupled with its greater stability as a crystalline salt, ensures more consistent lot-to-lot performance in biological assays and chemical reactions.

Chemical purity Quality control Procurement specification

High-Impact Application Scenarios for 2-[(5-Bromopyridin-3-yl)oxy]ethan-1-amine Dihydrochloride


Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligand Development

The 5-bromopyridin-3-yl ether scaffold serves as a privileged structure for nAChR ligand design, with class-level evidence showing that the 5-bromo substitution provides a Ki of 3.3 nM for the α4β2 subtype [1]. Researchers can further derivatize the primary amine to generate focused libraries aimed at improving subtype selectivity and in vivo kinetics for potential neurological disorder therapeutics.

Intermediate for Modular Synthesis via Cross-Coupling

The C5-bromine atom enables direct palladium-catalyzed cross-coupling to introduce diverse aryl, heteroaryl, or alkynyl groups. This application is supported by the superior reactivity of the C-Br bond compared to the C-Cl analog, making this compound a more efficient building block for parallel library synthesis in SAR campaigns [2].

High-Concentration Aqueous Assay Stock Preparation

The dihydrochloride salt form provides enhanced aqueous solubility compared to the free base or monohydrochloride salt, enabling the preparation of highly concentrated stock solutions [3]. This is critical for minimizing DMSO content in cell-based phenotypic screens, reducing solvent-related cytotoxicity artifacts, and ensuring consistent target exposure.

Precursor for Halogen-Specific Radioligand Development

The 5-bromo-substituted core can serve as a precursor for halogen exchange reactions to introduce radioactive isotopes (e.g., ¹²³I or ⁷⁶Br) for SPECT or PET imaging probe development, as demonstrated in published work on related 3-pyridyl ether radioligands [1]. The distinct binding profile of the brominated core makes it a valuable starting point for comparative imaging studies.

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